molecular formula C6Cl2F6 B14173933 Agn-PC-0O0ujg CAS No. 344-01-4

Agn-PC-0O0ujg

Cat. No.: B14173933
CAS No.: 344-01-4
M. Wt: 256.96 g/mol
InChI Key: AXDQUDHOOWDFDE-UHFFFAOYSA-N
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Description

Agn-PC-0O0ujg is a chemical compound with a molecular mass of 255.92812468 daltons . It is classified as a type of chemical entity and is used in various scientific and industrial applications.

Preparation Methods

The preparation of Agn-PC-0O0ujg involves several synthetic routes and reaction conditions. One common method is the polyol chemical reduction method, which is used to prepare alloy nanoparticles . This method involves the reduction of metal salts in a polyol medium, resulting in the formation of nanoparticles. The reaction conditions, such as temperature, pressure, and reaction time, play a crucial role in determining the efficiency and yield of the process.

Chemical Reactions Analysis

Agn-PC-0O0ujg undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Agn-PC-0O0ujg involves its interaction with molecular targets and pathways. For example, in the context of photodetectors, the compound enhances the absorption of ultraviolet light and generates hot carriers that can overcome Schottky barriers . This mechanism is crucial for improving the performance of photodetectors and other electronic devices.

Comparison with Similar Compounds

Agn-PC-0O0ujg can be compared with other similar compounds, such as Agn-PC-0jrxgp . While both compounds have similar molecular structures and properties, this compound is unique in its specific applications and reactivity. Other similar compounds include octyl stearate, which is used as an emollient in cosmetics .

Properties

CAS No.

344-01-4

Molecular Formula

C6Cl2F6

Molecular Weight

256.96 g/mol

IUPAC Name

1,6-dichloro-1,2,3,4,5,6-hexafluorohexa-1,3,5-triene

InChI

InChI=1S/C6Cl2F6/c7-5(13)3(11)1(9)2(10)4(12)6(8)14

InChI Key

AXDQUDHOOWDFDE-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(=C(F)Cl)F)F)(C(=C(F)Cl)F)F

Origin of Product

United States

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